molecular formula C9H10F2 B062478 1,3-Difluoro-5-propylbenzene CAS No. 183245-00-3

1,3-Difluoro-5-propylbenzene

Cat. No. B062478
M. Wt: 156.17 g/mol
InChI Key: AXTNQJKYTXEYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-propylbenzene is a chemical compound that falls within the broader category of fluorinated aromatic hydrocarbons. These compounds are known for their unique chemical and physical properties, which make them of interest in various scientific and industrial applications. Although the specific compound "1,3-Difluoro-5-propylbenzene" does not have direct references in the literature, insights can be drawn from related compounds and general knowledge on fluorinated benzene derivatives.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, similar to 1,3-Difluoro-5-propylbenzene, often involves aromatic nucleophilic substitution reactions. For instance, the synthesis of sterically hindered fluorinated benzenes can be achieved by substituting lithium dimesitylphosphide with hexafluorobenzene, leading to compounds with varied substituents indicating the versatility of synthesis methods for fluorinated benzenes (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzenes, including those similar to 1,3-Difluoro-5-propylbenzene, can be explored through methods like electron diffraction and NMR spectroscopy. For example, studies on 1,3,5-trifluorobenzene have provided detailed insights into the geometrical parameters of fluorinated benzene rings, showcasing the effects of fluorine substitution on bond lengths and angles (Ramondo et al., 1992).

Chemical Reactions and Properties

Fluorinated benzene compounds participate in various chemical reactions, highlighting their reactivity and the influence of fluorine atoms. For instance, reactions with nucleophiles, such as the fluorination of dicarbonyl compounds using aqueous HF, demonstrate the chemical versatility and reactivity of fluorinated aromatic compounds (Kitamura et al., 2011).

Safety And Hazards

This compound is classified as a flammable liquid and vapor . Precautions should be taken to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and measures should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

1,3-difluoro-5-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNQJKYTXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597059
Record name 1,3-Difluoro-5-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-propylbenzene

CAS RN

183245-00-3
Record name 1,3-Difluoro-5-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Difluoro-5-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-5-propylbenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-5-propylbenzene
Reactant of Route 3
1,3-Difluoro-5-propylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-5-propylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-5-propylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-5-propylbenzene

Citations

For This Compound
4
Citations
T Fukuyama, T Nishikawa, I Ryu - European Journal of Organic …, 2020 - Wiley Online Library
The TBADT‐catalyzed C(sp 3 )–H functionalization of perfluorophenyl‐ and perfluoroalkyl‐substituted alkanes was studied to determine how the fluorous substituents affect site‐…
RC Geivandov, V Mezhnev… - Molecular Crystals and …, 2011 - Taylor & Francis
We have designed and synthesized a new series of liquid crystalline compounds with hybridized three-ring system based on bicyclo[2.2.2]octane unit together with fluorine substituted …
Number of citations: 5 www.tandfonline.com
J Li, L Mo, Z Che, J Li, M Hu, D Wan, Z An - Liquid Crystals, 2022 - Taylor & Francis
Multi-fluorinated liquid crystal compounds with benzofuran core were synthesised and their structures were identified using 1 H NMR, 13 C NMR and mass spectra. Thermal analysis …
Number of citations: 2 www.tandfonline.com
GM Locke, SSR Bernhard… - Chemistry–A European …, 2019 - Wiley Online Library
Nonconjugated hydrocarbons, like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, triptycene, and cubane are a unique class of rigid linkers. Due to their similarity in size and shape they …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.